molecular formula C18H18Cl2F6O3 B13418589 (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride

(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride

Cat. No.: B13418589
M. Wt: 467.2 g/mol
InChI Key: ZECUHEDDUFLFSO-OZDSWYPASA-N
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Description

(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride is a synthetic organic compound. It is characterized by its unique structural features, including a cyclopropane ring and a trifluoropropenyl group. This compound is of interest in various fields of chemistry and industry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoropropenyl Group: This step may involve halogenation and subsequent substitution reactions to introduce the trifluoropropenyl moiety.

    Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through dehydration reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the trifluoropropenyl group.

    Reduction: Reduction reactions could target the carbonyl groups or the double bond in the trifluoropropenyl group.

    Substitution: The chloro group in the trifluoropropenyl moiety can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a chemical context, its reactivity could be attributed to the strain in the cyclopropane ring and the electron-withdrawing effects of the trifluoropropenyl group. These features make it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of an anhydride.

    (Z)-3-(2-Bromo-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The uniqueness of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride lies in its combination of a strained cyclopropane ring and a highly electronegative trifluoropropenyl group

Properties

Molecular Formula

C18H18Cl2F6O3

Molecular Weight

467.2 g/mol

IUPAC Name

[3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarbonyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C18H18Cl2F6O3/c1-15(2)7(5-9(19)17(21,22)23)11(15)13(27)29-14(28)12-8(16(12,3)4)6-10(20)18(24,25)26/h5-8,11-12H,1-4H3/b9-5-,10-6-

InChI Key

ZECUHEDDUFLFSO-OZDSWYPASA-N

Isomeric SMILES

CC1(C(C1/C=C(\Cl)/C(F)(F)F)C(=O)OC(=O)C2C(C2/C=C(\Cl)/C(F)(F)F)(C)C)C

Canonical SMILES

CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

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